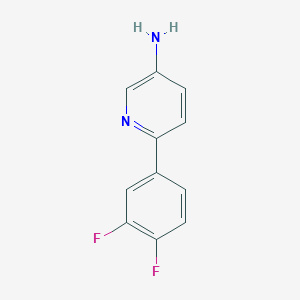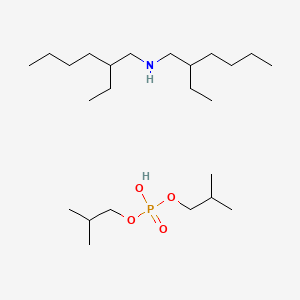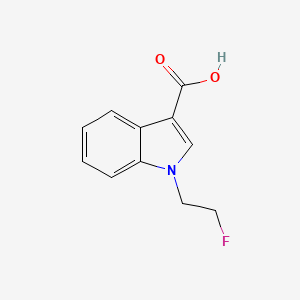
1-(2-fluoroethyl)-1H-indole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoroethyl)-1H-indole-3-carboxylic acid is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. The presence of a fluoroethyl group in this compound enhances its chemical properties, making it a valuable molecule for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluoroethyl)-1H-indole-3-carboxylic acid typically involves the introduction of a fluoroethyl group to the indole core. One common method is the nucleophilic substitution reaction where a suitable indole derivative reacts with a fluoroethylating agent under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced purification techniques like chromatography can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Fluoroethyl)-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohols or amines.
Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF or thiols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Azides, thiols.
Aplicaciones Científicas De Investigación
1-(2-Fluoroethyl)-1H-indole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized indole derivatives.
Mecanismo De Acción
The mechanism of action of 1-(2-fluoroethyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s ability to bind to enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.
Comparación Con Compuestos Similares
- 1-(2-Fluoroethyl)-1H-indole-2-carboxylic acid
- 1-(2-Fluoroethyl)-1H-indole-3-acetic acid
- 1-(2-Fluoroethyl)-1H-indole-3-butyric acid
Uniqueness: 1-(2-Fluoroethyl)-1H-indole-3-carboxylic acid stands out due to its specific substitution pattern, which can lead to unique chemical and biological properties. The position of the fluoroethyl group on the indole ring can significantly influence its reactivity and interaction with biological targets, making it a valuable compound for targeted research and development.
Propiedades
Fórmula molecular |
C11H10FNO2 |
|---|---|
Peso molecular |
207.20 g/mol |
Nombre IUPAC |
1-(2-fluoroethyl)indole-3-carboxylic acid |
InChI |
InChI=1S/C11H10FNO2/c12-5-6-13-7-9(11(14)15)8-3-1-2-4-10(8)13/h1-4,7H,5-6H2,(H,14,15) |
Clave InChI |
SJSGWCBNEVNMCN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2CCF)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



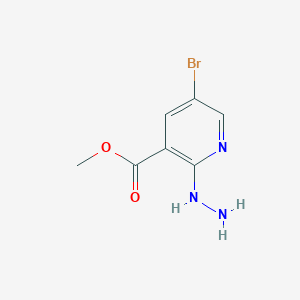

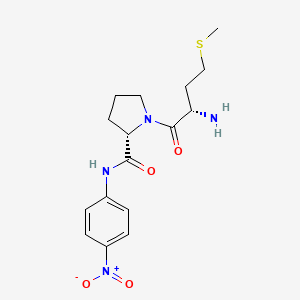
![3,5,8-Trioxa-4-phosphahexacos-17-en-1-aminium, 4-hydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxododecyl)oxy]methyl]-, inner salt, 4-oxide, [R-(Z)]-](/img/structure/B12070288.png)


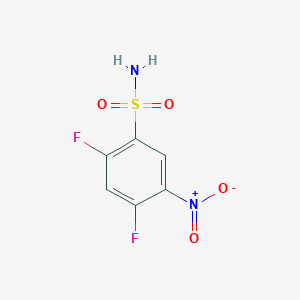

![4-[5-(Difluoromethyl)-2-thienyl]-2-fluoro-phenol](/img/structure/B12070295.png)

